4-(5-Hydroxypyridin-2-yl)benzoic acid is an organic compound characterized by its unique structure, which consists of a benzoic acid moiety substituted with a 5-hydroxypyridine group. Its molecular formula is C₁₂H₉N₁O₃, and it has a molecular weight of approximately 215.21 g/mol . This compound is notable for its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
The reactivity of 4-(5-hydroxypyridin-2-yl)benzoic acid can be attributed to the presence of both the carboxylic acid group and the hydroxypyridine moiety. Key reactions include:
These reactions enable the synthesis of derivatives that may exhibit enhanced biological or chemical properties.
4-(5-Hydroxypyridin-2-yl)benzoic acid has demonstrated various biological activities, including:
Several methods have been reported for synthesizing 4-(5-hydroxypyridin-2-yl)benzoic acid:
The applications of 4-(5-hydroxypyridin-2-yl)benzoic acid span several domains:
Interaction studies involving 4-(5-hydroxypyridin-2-yl)benzoic acid often focus on its binding affinity with biological targets such as enzymes or receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic uses. For instance, molecular docking studies have been employed to predict how this compound interacts with specific proteins linked to disease pathways.
Several compounds share structural similarities with 4-(5-hydroxypyridin-2-yl)benzoic acid, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Fluoro-4-(5-hydroxypyridin-2-yl)benzoic acid | C₁₂H₈FNO₃ | Contains a fluorine atom, potentially altering its biological activity. |
| 4-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid | C₁₁H₁₃N₁O₃ | Features a dimethylpyrrole group, which may enhance solubility and bioavailability. |
| 3-(5-Hydroxypyridin-2-yl)benzoic acid | C₁₂H₉N₁O₃ | Similar hydroxypyridine substitution but located at a different position on the benzene ring. |
The uniqueness of 4-(5-hydroxypyridin-2-yl)benzoic acid lies in its specific substitution pattern, which may confer distinct biological activities compared to these similar compounds. Further comparative studies are essential to elucidate these differences and their implications in practical applications.